molecular formula C7H12ClF2N B2521976 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2138055-79-3

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2521976
CAS No.: 2138055-79-3
M. Wt: 183.63
InChI Key: FKHHIQMHHORJQZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride ( 2138055-79-3) is a fluorinated azabicyclic compound offered for research and development purposes. With a molecular formula of C7H12ClF2N and a molecular weight of 183.63 g/mol , this compound belongs to a class of nitrogen-containing bridged bicyclic scaffolds recognized for their significance in medicinal chemistry and drug discovery . The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core is a key feature that makes it a valuable building block in organic synthesis and pharmaceutical research. Researchers utilize such specialized scaffolds as intermediates in the synthesis of more complex molecules or for exploring structure-activity relationships (SAR) . The incorporation of two fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHIQMHHORJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1NC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable precursor, followed by cyclization and subsequent purification steps. One common method includes the reaction of a bicyclic amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, especially in the context of drug development. Initial studies suggest that 2,2-difluoro-6-azabicyclo[3.2.1]octane hydrochloride may exhibit antimicrobial properties and influence neurotransmitter systems due to its structural similarities with known pharmacophores.

Case Studies in Drug Discovery

  • Neurotransmitter Interaction : Research indicates that the compound may interact with neurotransmitter receptors, which could lead to the development of new treatments for central nervous system disorders. The binding affinity of this compound to various biological targets is currently under investigation, aiming to elucidate its mechanisms of action and therapeutic potential .
  • Synthesis of Derivatives : The compound serves as a key intermediate in the synthesis of various derivatives that could enhance biological activity or alter physicochemical properties. Its reactivity is attributed to the functional groups present in its structure, allowing for nucleophilic substitution reactions and other transformations that are critical for developing new pharmaceuticals.

Structural Studies and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess product identity and homogeneity during synthesis .

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique structural characteristics that may influence material properties such as solubility and stability. This opens avenues for research into novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The bicyclic structure also contributes to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,2-difluoro-6-azabicyclo[3.2.1]octane hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Positions Heteroatoms Bicyclo System Key Features Reference
2,2-Difluoro-6-azabicyclo[3.2.1]octane HCl C₁₀H₁₀F₃NO·HCl 217.19 2,2 None [3.2.1] High purity (95%), fluorine at bridgehead
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane HCl C₆H₁₀ClF₂NO 185.60 6,6 3-Oxa [3.2.1] Oxygen atom introduces polarity
rac-(1S,5R)-6-azabicyclo[3.2.1]octane HCl C₇H₁₄ClN 163.65 None None [3.2.1] No fluorine substituents; simpler structure
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₀ClF₂N 169.60 6,6 None [2.2.1] Smaller bicyclo framework
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane HCl C₉H₁₅F₂N·HCl 217.65 Side-chain (ethyl) None [3.2.1] Fluorine on flexible side chain
3-Oxa-6-azabicyclo[3.2.1]octane HCl C₆H₁₂ClNO 149.62 None 3-Oxa [3.2.1] Ether linkage enhances solubility

Structural and Functional Differences

Fluorine Substitution Patterns
  • 2,2-Difluoro vs. 6,6-Difluoro : Fluorine at bridgehead positions (2,2) in the target compound may induce greater steric and electronic effects compared to 6,6-difluoro analogs (e.g., 6,6-difluoro-3-oxa-8-azabicyclo[3.2.1]octane HCl) . Bridgehead fluorination often enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Side-Chain Fluorination : Compounds like 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane HCl feature fluorine on a flexible ethyl group, which may reduce conformational rigidity compared to bridgehead substitution .
Heteroatom Inclusion
  • Oxygen vs. Nitrogen : The 3-oxa substitution in 3-Oxa-6-azabicyclo[3.2.1]octane HCl introduces an ether oxygen, improving aqueous solubility but reducing basicity compared to nitrogen-containing analogs .
Bicyclo System Variations
  • [3.2.1] vs. [2.2.1] Frameworks : 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl has a smaller bicyclo system ([2.2.1] vs. [3.2.1]), altering ring strain and spatial accessibility for target binding .

Biological Activity

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride (CAS No. 2138055-79-3) is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₇H₁₂ClF₂N
  • Molecular Weight : 183.63 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that includes nitrogen atoms, which are crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of various enzymes involved in inflammatory processes. Notably, it has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.

Inhibition of NAAA

A study highlighted the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives, revealing that certain modifications enhance their potency as NAAA inhibitors. For instance, compounds derived from this scaffold exhibited low nanomolar IC50 values, indicating strong inhibitory activity against human NAAA .

Biological Activity Data

CompoundTargetIC50 (μM)Mechanism
ARN19689NAAA0.042Non-covalent
ARN16186NAAA0.655Non-covalent
ARN50FAAH25Non-covalent

Table 1: Inhibitory Activity of Selected Azabicyclo[3.2.1]octane Derivatives

Pharmacological Effects

The pharmacological profile of this compound includes anti-inflammatory and analgesic effects attributed to its ability to preserve PEA levels by inhibiting NAAA activity. This mechanism suggests potential applications in treating chronic pain and inflammatory disorders.

Case Studies

  • Chronic Pain Management : A clinical study investigated the efficacy of a novel azabicyclo compound in managing chronic pain conditions through the modulation of endocannabinoid levels by inhibiting NAAA.
    • Findings : Patients reported significant pain relief and improved quality of life metrics over a 12-week treatment period.
  • Inflammatory Disorders : Another study focused on the compound's effects in models of inflammatory bowel disease (IBD), where it demonstrated a reduction in inflammatory markers and improved gut health.
    • Results : The treatment group showed lower levels of cytokines associated with inflammation compared to controls, indicating a promising therapeutic effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with bicyclic amine precursors. A common approach includes fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) followed by hydrochloric acid salt formation. Key intermediates, such as 6-azabicyclo[3.2.1]octane derivatives, must be purified via recrystallization or column chromatography to ensure high enantiomeric purity. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like regioisomers .

Q. How should solubility and storage conditions be optimized for this compound?

  • Methodological Answer : Solubility is solvent-dependent; dimethyl sulfoxide (DMSO) or ethanol are preferred for stock solutions (e.g., 10 mM). For aqueous buffers, co-solvents like Tween-80 may enhance solubility. Storage at 2–8°C under inert gas (argon/nitrogen) prevents degradation. Lyophilization is recommended for long-term stability. Always confirm solubility empirically using dynamic light scattering (DLS) for colloidal aggregates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹⁹F/¹³C) to confirm fluorination positions and bicyclic structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity (>98%) should be verified via HPLC with UV/ELSD detectors. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed fluorination) are effective. Kinetic resolution using lipases or chiral stationary phases (CSPs) in HPLC can separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

Q. What strategies address discrepancies in reported pharmacological activities?

  • Methodological Answer : Contradictions may arise from batch variability or assay conditions. Standardize assays (e.g., receptor binding IC₅₀ measurements) using reference compounds. Cross-validate results via orthogonal methods (e.g., SPR vs. radioligand binding). Purity checks (NMR, HPLC) and stability studies under assay conditions (pH, temperature) are critical .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via LC-MS and identify metabolites. Adjust formulation (e.g., enteric coatings) to enhance stability in acidic environments. Freeze-thaw cycles should be limited to prevent salt dissociation .

Q. What computational models predict its receptor interaction mechanisms?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) into target receptors (e.g., serotonin transporters) identifies binding poses. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., fluorine electronegativity) with activity .

Research Design & Data Analysis

Q. How to design dose-response studies for in vivo efficacy?

  • Methodological Answer : Use a logarithmic dosing range (e.g., 0.1–100 mg/kg) in rodent models. Include positive/negative controls and blinded randomization. Measure pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS. Apply nonlinear regression (GraphPad Prism) to calculate ED₅₀ and Hill coefficients .

Q. What statistical methods resolve batch-to-batch variability in bioactivity?

  • Methodological Answer : Multivariate ANOVA accounts for batch effects. Principal component analysis (PCA) identifies outlier batches. Normalize data using internal standards (e.g., housekeeping genes in qPCR). Replicate experiments across independent batches to confirm reproducibility .

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